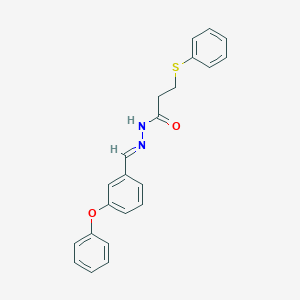![molecular formula C24H21N3O2 B306721 N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNQH and is a member of the hydrazide family of compounds. In
Mecanismo De Acción
The mechanism of action of MNQH is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the disruption of cellular signaling pathways. MNQH has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, MNQH has been shown to inhibit the activity of several protein kinases, which are involved in cellular signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MNQH has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune function. MNQH has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, MNQH has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Finally, MNQH has been shown to modulate immune function by increasing the production of cytokines and chemokines, which are involved in the immune response to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNQH has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, MNQH also has some limitations, including its relatively low potency compared to other anti-cancer drugs and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on MNQH, including the development of more potent analogs, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its potential use in other diseases, such as autoimmune disorders and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of MNQH and to optimize its dosing and administration for maximum efficacy and safety.
Conclusion:
In conclusion, MNQH is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action has been shown to involve the inhibition of DNA synthesis and cellular signaling pathways. MNQH has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune function. While MNQH has some limitations for use in lab experiments, there are several future directions for research on this compound that may lead to its further development as a therapeutic agent.
Métodos De Síntesis
MNQH can be synthesized through a multi-step process that involves the reaction of 2-methoxy-1-naphthaldehyde with 2,8-dimethylquinoline-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of MNQH with a purity of over 95%.
Aplicaciones Científicas De Investigación
MNQH has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that MNQH has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, MNQH has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.
Propiedades
Nombre del producto |
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Fórmula molecular |
C24H21N3O2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-15-7-6-9-18-13-20(16(2)26-23(15)18)24(28)27-25-14-21-19-10-5-4-8-17(19)11-12-22(21)29-3/h4-14H,1-3H3,(H,27,28)/b25-14+ |
Clave InChI |
NENJTDWIOYGOPV-AFUMVMLFSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)

![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)